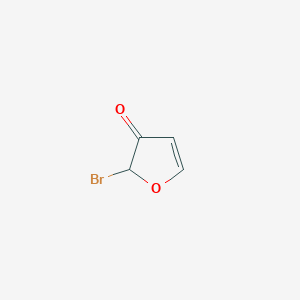

3(2H)-Furanone, 2-bromo-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3(2H)-Furanone, 2-bromo-, also known as 3(2H)-Furanone, 2-bromo-, is a useful research compound. Its molecular formula is C4H3BrO2 and its molecular weight is 162.97 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3(2H)-Furanone, 2-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3(2H)-Furanone, 2-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Food Science Applications

3(2H)-furanones, including 2-bromo- derivatives, are known for their roles in flavor and aroma enhancement in food products. These compounds are naturally synthesized by fruits and are found in cooked foods, contributing to their sensory attributes due to their low perception thresholds.

Flavor Profile Analysis

- Flavor Compounds : 3(2H)-furanones are responsible for imparting sweet and caramel-like flavors. Their presence is crucial in enhancing the overall sensory experience of various food products.

- Absorption Studies : Research indicates that the absorption of 3(2H)-furanones by human intestinal epithelial cells (Caco-2) demonstrates significant permeability, suggesting their potential as flavor enhancers that can be effectively absorbed by the human body .

Pharmacological Applications

The pharmacological potential of 3(2H)-furanone derivatives has been a subject of extensive research, particularly concerning their anti-inflammatory and antimicrobial properties.

Anti-inflammatory Properties

- A study demonstrated that novel derivatives of 3(2H)-furanones exhibit significant anti-inflammatory activity by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This inhibition is crucial for developing new anti-inflammatory agents targeting conditions such as cancer and cardiovascular diseases .

- Case Study : In vitro assays showed that certain furanone derivatives displayed high activities against COX enzymes, indicating their potential as therapeutic agents .

Antimicrobial Activity

- The antimicrobial efficacy of 3(2H)-furanone derivatives has been evaluated against various bacterial strains. Notably, compounds derived from furanones have shown promise in preventing biofilm formation by bacteria such as Staphylococcus aureus and Bacillus subtilis, enhancing the effectiveness of conventional antibiotics like gentamicin .

- Data Table : The following table summarizes the Minimum Inhibitory Concentrations (MICs) of selected furanone derivatives against various bacterial strains.

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3(2H)-Furanone Derivative A | Staphylococcus aureus | 8 |

| 3(2H)-Furanone Derivative B | Bacillus subtilis | 16 |

| Gentamicin | Staphylococcus aureus | 32 |

Synthetic Chemistry Applications

The synthesis of 3(2H)-furanones is an area of active research due to their versatility in creating various chemical derivatives.

Synthesis Techniques

- Various synthetic routes have been developed for producing 3(2H)-furanones, including acid-catalyzed reactions and thiolation processes. These methods allow for the generation of diverse furanone derivatives with tailored properties for specific applications .

- Case Study : A recent review highlighted several synthetic strategies that yield optically pure furanone derivatives, which can be further functionalized to enhance their biological activities .

Propriétés

IUPAC Name |

2-bromofuran-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrO2/c5-4-3(6)1-2-7-4/h1-2,4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBYGENMPVZFTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(C1=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.